7-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
CAS No.: 688054-76-4
Cat. No.: VC7565889
Molecular Formula: C23H23FN4O4S
Molecular Weight: 470.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688054-76-4 |
|---|---|
| Molecular Formula | C23H23FN4O4S |
| Molecular Weight | 470.52 |
| IUPAC Name | 7-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
| Standard InChI | InChI=1S/C23H23FN4O4S/c24-15-3-5-16(6-4-15)26-8-10-27(11-9-26)21(29)2-1-7-28-22(30)17-12-19-20(32-14-31-19)13-18(17)25-23(28)33/h3-6,12-13H,1-2,7-11,14H2,(H,25,33) |
| Standard InChI Key | PXVUUZZYTMXMIE-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Introduction
The compound 7-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydrodioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic molecule belonging to the class of quinazolinone derivatives. It features a unique structural framework that includes a quinazolinone moiety, a piperazine ring, and a dioxole structure. This compound is notable for its potential pharmacological applications, particularly in the field of neuropharmacology.
Synthesis
The synthesis of 7-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydrodioxolo[4,5-g]quinazolin-8(5H)-one typically involves several synthetic steps. These may include the formation of the quinazolinone core, introduction of the piperazine moiety, and incorporation of the dioxole structure. The specific synthetic pathways can vary, often involving nucleophilic substitution reactions and other organic synthesis techniques.
Comparison with Similar Compounds
Similar compounds, such as 7-{4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydrodioxolo[4,5-g]quinazolin-8(5H)-one, have been studied for their pharmacological properties. These compounds often exhibit variations in their fluorophenyl substitution, which can affect their biological activity.
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 7-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro13dioxolo[4,5-g]quinazolin-8(5H)-one | Not specified | Approximately 403.49 |
| 7-{4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro13dioxolo[4,5-g]quinazolin-8(5H)-one | C23H23FN4O4S | 470.5 |
Research Findings and Future Directions
Research on 7-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydrodioxolo[4,5-g]quinazolin-8(5H)-one is primarily focused on its potential neuropharmacological applications. Future studies should aim to elucidate its mechanism of action, conduct thorough in vitro and in vivo assessments, and explore its therapeutic efficacy in treating neurological disorders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume